molecular formula C17H15NO5 B11512196 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene CAS No. 81289-17-0

2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B11512196
CAS No.: 81289-17-0
M. Wt: 313.30 g/mol
InChI Key: PCCRDMCQSCHCTK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group and the nitro group in the chromene structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable nitroalkene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the purification steps can be streamlined using techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both the nitro group and the chromene structure, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

CAS No.

81289-17-0

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene

InChI

InChI=1S/C17H15NO5/c1-21-15-8-7-12(10-16(15)22-2)17-13(18(19)20)9-11-5-3-4-6-14(11)23-17/h3-10,17H,1-2H3

InChI Key

PCCRDMCQSCHCTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OC

Origin of Product

United States

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